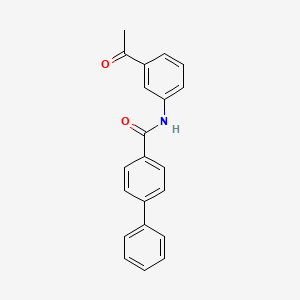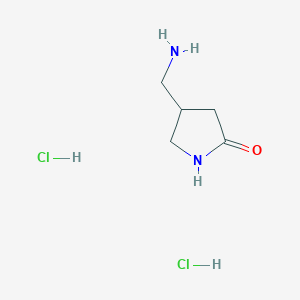
4-(Aminomethyl)-2-pyrrolidinone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Aminomethyl)benzoic acid” is a laboratory chemical . It appears as a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of piperazine derivatives, which could be related to the compound , has been discussed in a paper . The paper mentions the cyclization of 1,2-diamine derivatives with sulfonium salts leading to protected piperazines .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)aniline dihydrochloride” is represented by the formula C7H12Cl2N2 .
Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Inactivators
- 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including derivatives of 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride, have been found to inactivate monoamine oxidase B, representing a new class of monoamine oxidase inactivators (C. Ding & R. Silverman, 1992).
Pyrrolidine and Pyrrolidine Derivatives
- Pyrrolidinones, like 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride, are nonaromatic cyclic amide systems used in various applications, including intermediates, wetting agents, and solvents. They have relatively low toxicity and are significant in the synthesis of various pyrrolidine derivatives (L. R. Anderson & Kou-Chang Liu, 2000).
Intermediates in Antibacterial Synthesis
- The compound has been used as an intermediate in the synthesis of various stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are important for the preparation of quinolone antibacterials (M. Schroeder et al., 1992).
Biomedical Studies
- In biomedical research, deuterium labeling was used to study the conversion of delta 1-pyrroline to 4-aminobutanoic acid and 2-pyrrolidinone, demonstrating the compound's utility in detailed biochemical pathways (P. Callery et al., 1980).
Synthesis of Chiral Aminomethyl-pyrrolidines
- The compound has been involved in the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, highlighting its role in the preparation of structurally complex and biologically relevant molecules (M. Suto, W. Turner, & J. Kampf, 1992).
Pyrrolidine and Pyrrolidinone Derivatives Synthesis
- The synthesis of both enantiomers of 4-hydroxy-2-pyrrolidinone from 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride demonstrates its importance in creating various biologically active compounds (T. Park, S. Paik, & S. H. Lee, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(aminomethyl)pyrrolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-2-4-1-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGADLHTDCAGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

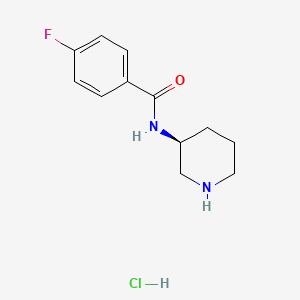
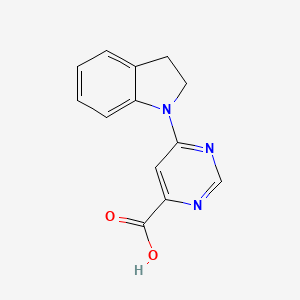
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)

![N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2637456.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
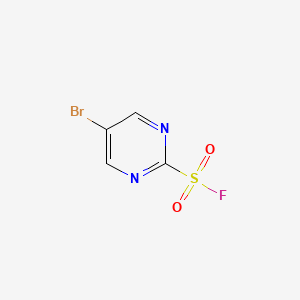

![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
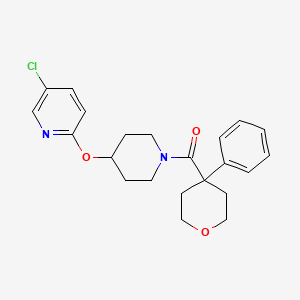
![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)
